molecular formula C20H17Cl2N3OS B2889871 2,4-dichloro-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396721-28-1

2,4-dichloro-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2889871
CAS No.: 396721-28-1
M. Wt: 418.34
InChI Key: SFJONYJJTALKEW-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a benzamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a 3,5-dimethylphenyl group at position 2 and a 2,4-dichlorobenzamide moiety at position 2. For instance, compounds with similar cores, such as N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide (), highlight the structural flexibility of this scaffold for optimizing bioactivity .

Properties

IUPAC Name

2,4-dichloro-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3OS/c1-11-5-12(2)7-14(6-11)25-19(16-9-27-10-18(16)24-25)23-20(26)15-4-3-13(21)8-17(15)22/h3-8H,9-10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJONYJJTALKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=C(C=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thieno[3,4-c]Pyrazole Core Formation

The foundational heterocycle synthesis employs two primary strategies:

Strategy 1: Cyclocondensation (Vilsmeier-Haack Approach)
Reaction of 3,4-diaminothiophene derivatives with β-diketones under acidic conditions generates the pyrazole ring. Key parameters:

Parameter Optimal Range Yield Impact Source
Temperature 110-120°C +22%
Catalyst POCl3/DMF (1:1.2) +18%
Reaction Time 4-6 hrs ±5%

Strategy 2: Transition Metal-Catalyzed Cyclization
Pd-Cu bimetallic systems enable decarboxylative coupling for regioselective ring formation:

# Example catalytic system from literature
catalyst = Pd(OAc)2 (5 mol%)  
ligand = Xantphos (10 mol%)  
base = Cs2CO3 (2 equiv)  
solvent = Toluene/EtOH (3:1)  
yield = 82%  

Benzamide Acylation Methodology

The final functionalization step employs three approaches:

Direct Acylation Protocol

Reaction conditions from analogous benzamide syntheses:

Component Specification Purpose
Acylating Agent 2,4-Dichlorobenzoyl chloride (1.5 eq) Electrophilic source
Base Et3N (3 eq) HCl scavenger
Solvent Anhydrous DCM Polar aprotic medium
Temperature 0°C → RT gradient Controlled reaction rate

Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the pyrazole nitrogen on the electrophilic carbonyl carbon, followed by HCl elimination.

Stepwise Protection-Acylation

For sterically hindered substrates:

  • Boc-protection : $$ \text{RNH}2 + \text{(Boc)}2\text{O} \xrightarrow{\text{DMAP}} \text{RNHBoc} $$
  • Acylation : Use Schlenk techniques for moisture-sensitive intermediates
  • Deprotection : TFA/DCM (1:4) removes Boc groups

Yield Comparison :

Method Average Yield Purity (HPLC)
Direct 67% 92%
Stepwise 89% 98%

Industrial-Scale Optimization

Continuous Flow Reactor Design

Patent CN1072674A details scaled production:

Reactor Type: Microchannel (0.5 mm diameter)  
Flow Rate: 15 mL/min  
Residence Time: 8.2 min  
Throughput: 2.8 kg/day  

Advantages over batch processing:

  • 41% reduction in solvent usage
  • 93% yield consistency (vs. 78% batch)
  • Real-time HPLC monitoring (PAT system)

Crystallization Optimization

Ternary solvent system achieves 99.5% purity:

$$ \text{Hexane:EtOAc:MeOH (6:3:1)} $$

Crystal morphology analysis shows:

  • Needle-like crystals (batch) → Prismatic (flow)
  • Improved filtration rate: 18 kg/h vs. 5 kg/h

Analytical Validation

Spectroscopic Characterization

1H NMR (400 MHz, CDCl3) :

  • δ 8.21 (s, 1H, pyrazole-H)
  • δ 7.58-7.42 (m, 3H, aromatic)
  • δ 2.35 (s, 6H, CH3)

HPLC Conditions :

Column C18 (4.6 × 250 mm)
Mobile Phase ACN/H2O (70:30)
Flow Rate 1.0 mL/min
Retention 6.8 min

Challenges and Solutions

Regioselectivity Control

Thienopyrazole acylation exhibits position-dependent reactivity:

Position Reactivity Ratio
N1 1.0
N2 0.3

Mitigation Strategy :

  • Use bulky bases (DBU vs. Et3N) improves N1-selectivity by 4:1
  • Low-temperature acylation (-15°C) reduces isomerization

Byproduct Formation

Major impurities and controls:

Impurity Source Reduction Method
Dichloroamide dimer Over-acylation Stoichiometric control
Thiophene-ring opened Hydrolysis Anhydrous conditions
Chloride displacement Nucleophilic substitution Inert atmosphere

Emerging Methodologies

Photoredox Catalysis

Preliminary studies show promise for radical-based amidation:

$$ \text{[Ir(ppy)}_3] (2 mol\%), \text{Blue LEDs, DMF, 25°C} $$
Yield: 73% (vs. 68% thermal)

Biocatalytic Approaches

Lipase-mediated acylation under development:

  • Candida antarctica Lipase B (CAL-B)
  • Ionic liquid solvent system ([BMIM][BF4])
  • 61% conversion achieved in pilot trials

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the dichloro positions.

Scientific Research Applications

2,4-dichloro-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be exploited in the development of advanced materials, such as organic semiconductors or photovoltaic materials.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs with Thieno[3,4-c]pyrazole Cores

A. Substituent Variations in the Benzamide Moiety

4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (): Structural Difference: Replaces the 2,4-dichloro group with a 4-bromo substituent. Impact: Bromine’s larger atomic radius and lower electronegativity compared to chlorine may alter binding affinity in enzyme pockets. No direct activity data are provided, but such substitutions often influence lipophilicity and steric interactions .

N-[2-(3,5-Dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide (): Structural Difference: Substitutes 2,4-dichlorobenzamide with a triethoxybenzamide group. Impact: The ethoxy groups enhance solubility but may reduce membrane permeability. Such modifications are critical for tuning pharmacokinetic properties .

B. Functional Group Additions

(E)-N-(2-(2,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)diazenyl)benzamide (): Structural Difference: Incorporates a diazenyl-linked pyrazole group into the benzamide. This highlights the scaffold’s adaptability for spatiotemporal drug delivery .

Functional Analogs with Similar Benzamide Substituents

A. 1,3,4-Thiadiazole Derivatives

2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide (): Structural Difference: Replaces the thieno[3,4-c]pyrazole core with a 1,3,4-thiadiazole ring. Activity: Exhibits strong dihydrofolate reductase (DHFR) inhibition (ΔG = −9.0 kcal/mol) via three hydrogen bonds in the enzyme’s active site (Asp 21, Ser 59, Tyr 22). This suggests that the dichlorobenzamide moiety contributes to binding efficacy even in divergent scaffolds .

B. Trypanosoma brucei Inhibitors

N-(2-Aminoethyl)-2,4-dichloro-N-{4-[(3,5-dimethylphenyl)methoxy]phenyl}benzamide hydrochloride (): Structural Difference: Lacks the thieno[3,4-c]pyrazole core but retains the 2,4-dichlorobenzamide group. Activity: Demonstrates potent antiparasitic activity against Trypanosoma brucei, emphasizing the role of the dichlorobenzamide motif in targeting parasitic enzymes .

Biological Activity

2,4-Dichloro-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a compound of interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C18H16Cl2N2S
  • Molar Mass : 367.30 g/mol
  • CAS Number : [not provided in the search results]

The structural features include a dichlorobenzamide moiety linked to a thieno[3,4-c]pyrazole unit, which is known for various pharmacological activities.

Antitumor Activity

Research has indicated that pyrazole derivatives, including compounds similar to 2,4-dichloro-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide, exhibit significant antitumor properties. These compounds have been shown to inhibit key pathways involved in cancer progression:

  • Inhibition of BRAF(V600E) : This mutation is commonly associated with melanoma and other cancers. Compounds targeting this pathway have demonstrated efficacy in preclinical models.
  • EGFR Inhibition : The epidermal growth factor receptor (EGFR) is another target for many anticancer therapies. Pyrazole derivatives have shown potential in inhibiting EGFR signaling pathways.

Anti-inflammatory and Antibacterial Activity

In addition to antitumor effects, pyrazole derivatives have also been evaluated for their anti-inflammatory and antibacterial properties:

  • Anti-inflammatory Mechanisms : Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation.
  • Antibacterial Efficacy : The antibacterial activity of similar pyrazole derivatives has been documented against various bacteria strains, indicating a broad spectrum of biological activity.

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Study on Pyrazole Derivatives :
    • A series of pyrazole amide derivatives were synthesized and evaluated for their antitumor activity against BRAF(V600E) mutant cell lines. The results showed promising inhibitory effects with IC50 values in the low micromolar range .
  • Antifungal Activity Assessment :
    • Novel pyrazole carboxamide derivatives were tested against phytopathogenic fungi. The most potent derivative exhibited higher antifungal activity than standard treatments .

Structure-Activity Relationship (SAR)

The biological activity of 2,4-dichloro-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can be attributed to its structural components:

Structural FeatureImpact on Activity
Dichloro groupEnhances lipophilicity and receptor binding
Thieno[3,4-c]pyrazoleContributes to antitumor and anti-inflammatory properties
Dimethylphenyl moietyImproves selectivity towards target receptors

Q & A

Q. What are the key synthetic strategies for preparing 2,4-dichloro-N-[2-(3,5-dimethylphenyl)-thieno[3,4-c]pyrazol-3-yl]benzamide?

The synthesis typically involves multi-step reactions starting with cyclization of thieno[3,4-c]pyrazole precursors. A common route includes:

  • Cyclocondensation : Reacting thiophene derivatives with hydrazines under reflux in solvents like DMSO or ethanol .
  • Functionalization : Introducing the 3,5-dimethylphenyl group via nucleophilic substitution or coupling reactions, followed by benzamide formation using 2,4-dichlorobenzoyl chloride .
  • Purification : Techniques such as column chromatography or recrystallization (e.g., water-ethanol mixtures) are critical for isolating the final compound .

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on:

  • Spectroscopy : ¹H/¹³C NMR confirms aromatic protons and substituents, while mass spectrometry (MS) validates molecular weight .
  • X-ray crystallography : Resolves the thieno[3,4-c]pyrazole core and spatial arrangement of substituents, though low crystallinity may require co-crystallization agents .
  • Computational modeling : DFT calculations predict electronic properties and reactive sites .

Q. What methodologies are used to assess its biological activity?

Initial screening includes:

  • In vitro assays : Enzyme inhibition (e.g., kinases) or receptor-binding studies using fluorescence polarization or radioligand displacement .
  • Cell-based models : Cytotoxicity profiling in cancer cell lines (e.g., IC₅₀ determination via MTT assays) .
  • Target identification : Affinity chromatography or SPR (surface plasmon resonance) to identify protein interactors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Advanced optimization employs:

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) enhance regioselectivity in heterocyclic ring formation .
  • In-line monitoring : HPLC or FTIR tracks intermediate formation, minimizing side reactions .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Contradictions arise from dynamic processes (e.g., rotamers) or impurities. Solutions include:

  • Variable-temperature NMR : Identifies conformational exchange broadening .
  • 2D NMR techniques : HSQC/HMBC resolves ambiguous proton-carbon correlations .
  • High-resolution MS : Distinguishes isobaric impurities .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?

SAR studies involve:

  • Substituent variation : Systematic modification of the 3,5-dimethylphenyl or benzamide groups to assess impact on bioactivity .
  • Docking simulations : Molecular docking into target proteins (e.g., kinases) predicts binding modes and guides synthetic modifications .
  • Pharmacophore mapping : Identifies critical functional groups (e.g., chloro substituents) for target engagement .

Q. How can mechanistic studies elucidate its mode of action in biological systems?

Mechanistic approaches include:

  • Kinetic assays : Measures inhibition constants (Kᵢ) and time-dependent activity to distinguish competitive/non-competitive binding .
  • Isotope labeling : ¹⁴C/³H-labeled compound tracks metabolic pathways or target occupancy .
  • CRISPR screens : Genome-wide knockout libraries identify genetic dependencies for compound activity .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Challenges include poor solubility and polymorphism. Solutions:

  • Co-crystallization agents : Additives like triethylamine improve crystal lattice formation .
  • High-throughput screening : Tests >100 solvent combinations to identify optimal crystallization conditions .
  • Synchrotron radiation : Enhances diffraction quality for low-yield crystals .

Q. How are analytical methods (e.g., HPLC) validated for purity assessment?

Validation follows ICH guidelines:

  • Column selection : C18 columns with 3 µm particle size for baseline separation of impurities .
  • Mobile phase optimization : Acetonitrile/water gradients with 0.1% TFA improve peak symmetry .
  • Calibration curves : Linear regression (R² > 0.999) ensures quantitation accuracy .

Q. How can researchers address reproducibility issues in biological assays?

Reproducibility requires:

  • Strict protocol standardization : Fixed cell passage numbers, serum batches, and incubation times .
  • Positive controls : Reference compounds (e.g., staurosporine for kinase assays) validate assay performance .
  • Data transparency : Full disclosure of raw data and statistical methods in publications .

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